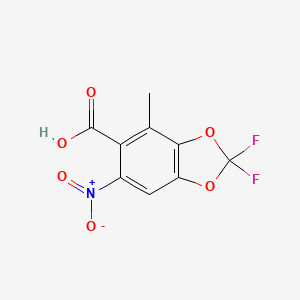2,2-Difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid
CAS No.:
Cat. No.: VC17857042
Molecular Formula: C9H5F2NO6
Molecular Weight: 261.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H5F2NO6 |
|---|---|
| Molecular Weight | 261.14 g/mol |
| IUPAC Name | 2,2-difluoro-4-methyl-6-nitro-1,3-benzodioxole-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H5F2NO6/c1-3-6(8(13)14)4(12(15)16)2-5-7(3)18-9(10,11)17-5/h2H,1H3,(H,13,14) |
| Standard InChI Key | PDHHUFFLAIHXMT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC2=C1OC(O2)(F)F)[N+](=O)[O-])C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Benzodioxole Framework
The 1,3-benzodioxole moiety consists of a benzene ring fused to a dioxole ring (two oxygen atoms at positions 1 and 3). In this derivative, two fluorine atoms are substituted at the 2-position of the dioxole ring, creating a 2,2-difluoro-1,3-benzodioxole scaffold . The fluorine atoms induce electron-withdrawing effects, altering the electronic density of the aromatic system and influencing reactivity .
Substitution Pattern
-
4-Methyl Group: A methyl group at position 4 introduces steric bulk and modulates lipophilicity. Methyl substituents are known to enhance metabolic stability in drug candidates .
-
6-Nitro Group: The nitro group at position 6 is a strong electron-withdrawing group, facilitating electrophilic substitution reactions and potentially contributing to biological activity (e.g., antimicrobial properties) .
-
5-Carboxylic Acid: The carboxylic acid at position 5 enables hydrogen bonding and salt formation, critical for solubility and interactions with biological targets .
Table 1: Molecular Properties
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential functionalization of a benzodioxole precursor:
-
Fluorination: Introduction of fluorine atoms at the 2-position via electrophilic fluorination or SNAr reactions .
-
Nitration: Directed nitration at the 6-position, leveraging the electron-withdrawing effects of the dioxole ring .
-
Methylation: Friedel-Crafts alkylation or cross-coupling to install the methyl group at position 4 .
-
Carboxylation: Oxidation of a pre-existing methyl or hydroxymethyl group to the carboxylic acid .
Reported Analog Synthesis
While no direct synthesis of this compound is documented, analogous routes are described:
-
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid is synthesized via carboxylation of 2,2-difluorobenzodioxole using CO₂ under basic conditions .
-
6-Nitro-1,3-benzodioxole-5-carboxylic acid derivatives are prepared through nitration of methyl 1,3-benzodioxole-5-carboxylate followed by hydrolysis .
Table 2: Key Reaction Conditions for Analog Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume